3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile
Description
Properties
IUPAC Name |
3-[1-(2-ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-2-27-11-10-22-18(15-6-8-16(9-7-15)23(25)26)19(20(22)24)28-17-5-3-4-14(12-17)13-21/h3-9,12,18-19H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQCPUPDJFOBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(C(C1=O)OC2=CC=CC(=C2)C#N)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile (CAS No. 1241067-26-4) is a synthetic compound with potential biological activities that are of interest in medicinal chemistry. Its unique structure, featuring a nitrophenyl group and an azetidinone moiety, suggests various pharmacological applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C20H19N3O5
- Molecular Weight : 381.388 g/mol
- IUPAC Name : this compound
The compound's structure includes a nitro group, which is often associated with various biological activities, particularly in antimicrobial applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of nitro-containing compounds. The nitro group can engage in redox reactions, leading to the generation of reactive species that can damage microbial cells. This property has been observed in various nitro compounds, suggesting that this compound may exhibit similar effects.
A review of literature indicates that compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, the presence of the nitro group enhances the compound's ability to disrupt cellular processes in microorganisms, potentially leading to cell death through oxidative stress mechanisms .
The proposed mechanism for the biological activity of this compound revolves around its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with cellular macromolecules such as DNA and proteins, leading to:
- Nucleophilic Attack : Nitro groups can undergo reduction to form nitroso or hydroxylamine derivatives, which can react with thiol groups in proteins or nucleic acids .
- Formation of Reactive Oxygen Species (ROS) : The redox activity associated with the nitro group can lead to increased levels of ROS within microbial cells, contributing to oxidative damage and cell death .
Case Studies and Research Findings
Several studies have investigated compounds related to this compound:
-
Study on Antibacterial Activity : A study evaluating a series of nitrothiophenes found that compounds with similar functional groups exhibited significant antibacterial activity against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that structural modifications could enhance potency .
Compound MIC (µg/mL) Target Organism Nitrothiophene A 32 E. coli Nitrothiophene B 16 S. aureus This compound TBD TBD - Antiparasitic Potential : Another study highlighted the broad-spectrum activity of nitro-containing compounds against protozoan parasites, suggesting that similar mechanisms may be applicable to this compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a 2-ethoxyethyl chain, 4-nitrophenyl group, and benzonitrile substituent. Below is a comparison with structurally related azetidinones:
Key Observations :
- Substituent Influence on Bioactivity : The 4-nitrophenyl group in 7f correlates with potent activity against Gram-positive S. aureus, comparable to ciprofloxacin . However, replacing it with a 3-fluorophenyl (7k) shifts efficacy toward Gram-negative E. coli, suggesting substituent electronic properties (e.g., nitro’s strong electron-withdrawal vs. fluorine’s moderate effects) modulate target specificity.
- Synthetic Yields : Ethoxy and methoxy substituents (e.g., 3g) result in moderate yields (83%), while bulkier groups like naphthalen-2-yloxy (3f) achieve higher yields (93%) under similar conditions . The target compound’s 2-ethoxyethyl group may improve solubility but could complicate synthesis due to steric hindrance.
Antimicrobial Activity Trends
For instance, 7f exhibits a MIC of 62.5 µg/ml against S. aureus, attributed to the nitro group enhancing lipophilicity and disrupting bacterial cell walls . In contrast, 1,3,4-thiadiazole derivatives with nitro substituents () show broad-spectrum activity against E. coli and C. albicans, suggesting nitro groups may synergize with heterocyclic cores for diverse bioactivity .
Physicochemical and Crystallographic Properties
Crystallographic data for azetidinones are often refined using SHELXL (), a program validated for small-molecule analysis. For example, compound 3f’s structure was likely resolved via SHELX-based refinement, given its prevalence in similar studies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for β-lactam-containing compounds like 3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions, including Staudinger ketene-imine cycloaddition or nucleophilic substitution on azetidinone precursors. For example, azetidin-2-one derivatives (e.g., 2-(1-(4-Ethoxyphenyl)-4-oxoazetidin-3-yl)isoindoline-1,3-dione) are synthesized via electrophilic attack followed by cyclization under basic conditions . Reaction optimization includes temperature control (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., triethylamine). Yields vary (67–93%), emphasizing the need for purity checks via HPLC and structural confirmation via H/C NMR .
Table 1: Representative Synthesis Conditions
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization of azetidinone | DMF, 70°C, 12h, triethylamine | 83–93% | |
| Substitution reactions | THF, RT, 24h | 67–75% |
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. For β-lactam derivatives, the azetidinone ring puckering is analyzed via Cremer-Pople parameters (, ) to quantify deviations from planarity . Displacement parameters (ADPs) are refined anisotropically, with R-factors < 0.05 for high-quality datasets .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C≡N stretch ~2220 cm, C=O at ~1750 cm) .
- NMR : H NMR detects ethoxyethyl protons (δ 1.2–3.8 ppm) and nitrophenyl aromatic signals (δ 7.5–8.2 ppm). C NMR confirms nitrile (δ ~115 ppm) and carbonyl carbons (δ ~170 ppm) .
- UV-Vis : Monitors π→π* transitions in the nitrophenyl group (λmax ~270–320 nm) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4–5 eV) indicates charge-transfer potential, while Fukui indices identify nucleophilic/electrophilic sites (e.g., nitrile carbon). Natural Bond Orbital (NBO) analysis reveals hyperconjugation effects in the azetidinone ring .
Table 2: Computational Parameters
| Property | Method/Software | Key Insight |
|---|---|---|
| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | 4.3 eV (suggests moderate reactivity) |
| Molecular Electrostatic Potential (MEP) | Gaussian 09 | Nitrophenyl region: Electron-deficient |
Q. What conformational dynamics are observed in the azetidinone ring, and how do they impact biological activity?
- Methodological Answer : The azetidinone ring adopts a puckered conformation ( = 0.45 Å, = 0.12 Å) due to steric strain from the 4-nitrophenyl and ethoxyethyl substituents. Molecular dynamics (MD) simulations (AMBER force field) show flexibility in the oxybenzonitrile moiety, affecting binding to targets like penicillin-binding proteins .
Q. How can researchers resolve contradictions in reported biological activity data for β-lactam derivatives?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability) or impurity profiles. Validate via:
- Dose-response curves : IC values under standardized MIC protocols.
- HPLC-MS purity checks : Ensure >95% purity to exclude confounding byproducts .
- Comparative studies : Benchmark against control compounds (e.g., ampicillin) .
Q. What strategies optimize enantiomeric purity in azetidinone synthesis?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce stereocontrol. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column) or F NMR with chiral shift reagents .
Data Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
